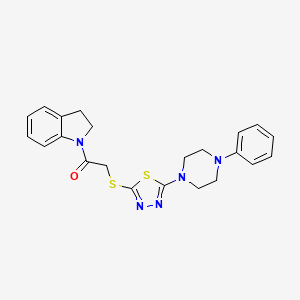

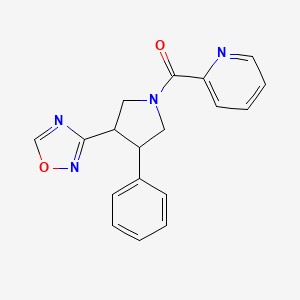

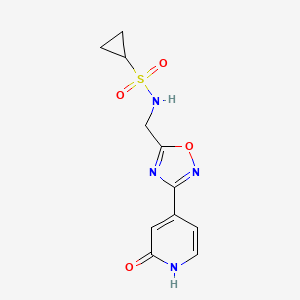

1-(Indolin-1-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is present in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Synthesis Analysis

Indole derivatives are synthesized by researchers for screening different pharmacological activities . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Various natural compounds, such as tryptophan, contain indole as a parent nucleus .

Chemical Reactions Analysis

Indole derivatives are involved in a variety of chemical reactions. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were also prepared and investigated in vitro for antiviral activity .

Physical And Chemical Properties Analysis

Indole is known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, which makes it aromatic in nature . Physically, indole compounds are crystalline and colorless in nature with specific odors .

科学的研究の応用

Indole Derivatives and Their Applications

Indole derivatives, like the indolinyl moiety present in the compound, are known for their vast array of biological activities. They have been explored for their potential in treating various diseases, including cancer, microbial infections, and cardiovascular conditions. For instance, indole and its derivatives have been synthesized to explore their cardiovascular activity, incorporating moieties like Oxadiazole, Azetidinone, and Thiazolidinone, which showed promising results in blood pressure and heart rate modulation (Singh, Aggarwal, & Singh, 2014).

Phenylpiperazine Derivatives and Their Significance

Phenylpiperazine, another component of the compound, is a versatile scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) drugs. Recent patents have highlighted the diverse therapeutic fields that phenylpiperazine derivatives could impact, beyond CNS disorders, suggesting new research avenues for these compounds in various therapeutic areas (Maia, Tesch, & Fraga, 2012).

1,3,4-Thiadiazole Derivatives and Their Pharmacological Activities

The 1,3,4-thiadiazole moiety is recognized for its broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. A comprehensive review of 1,3,4-thiadiazole derivatives highlighted their extensive pharmacological activities, attributable to the presence of the toxophoric N2C2S moiety, establishing them as crucial for medicinal chemistry and drug design (Mishra, Singh, Tripathi, & Giri, 2015).

作用機序

将来の方向性

特性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5OS2/c28-20(27-11-10-17-6-4-5-9-19(17)27)16-29-22-24-23-21(30-22)26-14-12-25(13-15-26)18-7-2-1-3-8-18/h1-9H,10-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDGNZRRBMEVPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Indolin-1-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2397389.png)

![Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2397392.png)

![3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B2397394.png)

![5,5-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2397395.png)

![8-(2,3-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2397409.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2397411.png)